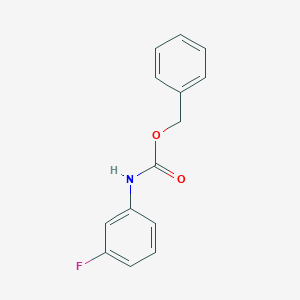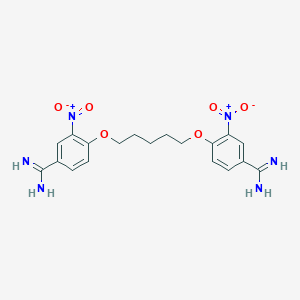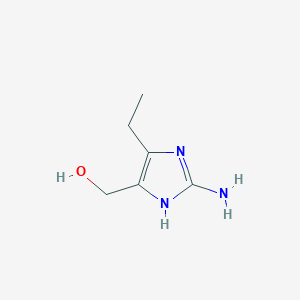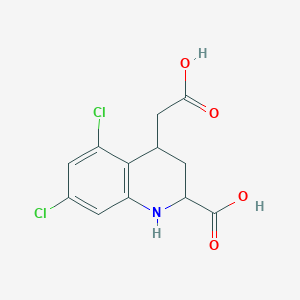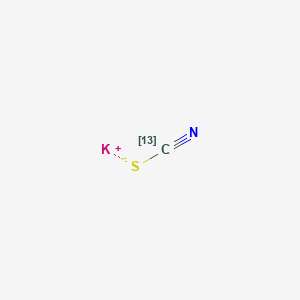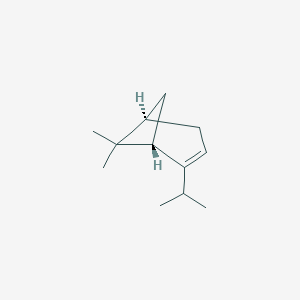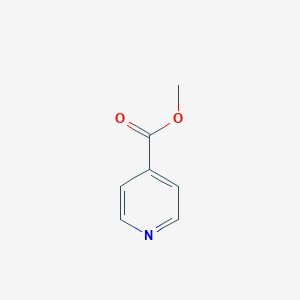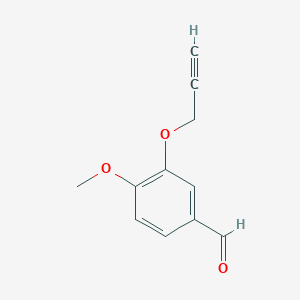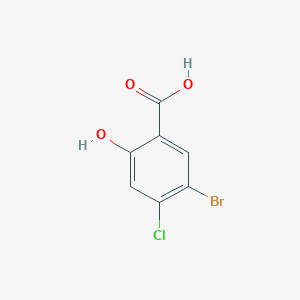![molecular formula C18H20FN3O3S B141214 N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide CAS No. 890028-66-7](/img/structure/B141214.png)
N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide is a complex organic molecule that likely contains a pyrimidine core, a methanesulfonamide moiety, and various substituents including a fluorophenyl group. While the specific papers provided do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential synthesis pathways, molecular structure characteristics, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of complex sulfonamides often involves the reaction of an amine with a sulfonyl chloride or other related sulfonating agents. For example, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting a methanesulfonamide with an anthracene derivative in glacial acetic acid, indicating that similar conditions could be used for the synthesis of related sulfonamide compounds . Additionally, the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, suggests that acylation reactions could be a key step in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to determine the structure and confirm the identity of synthesized compounds . For instance, the conformational analysis of methanesulfonamide derivatives has been performed using vibrational and NMR spectroscopies, as well as theoretical computations, to identify stable conformers and assign vibrational spectra . These methods would be applicable to the analysis of the molecular structure of the target compound.
Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. The reactivity of the sulfonamide group can be influenced by the substituents attached to the aromatic ring or the pyrimidine core. For example, the synthesis of pyrimidinyl sulfonamide derivatives for use as PET tracer precursors involves condensation reactions and fluorination steps . The target compound may also undergo similar reactions, given the presence of a pyrimidine ring and a fluorophenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, acidity, and reactivity, can be influenced by their molecular structure. The presence of a fluorophenyl group, for instance, could affect the compound's acidity and reactivity due to the electron-withdrawing nature of the fluorine atom. The ratiometric fluorescence response of N-methylacridone for methanesulfonic acid demonstrates the potential for sulfonamide derivatives to be used in analytical applications, such as the determination of stronger acids . This suggests that the target compound may also exhibit unique physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Microbial Degradation of Fluorinated Compounds
Research has highlighted the environmental biodegradability of polyfluoroalkyl chemicals, which contain similar fluorinated moieties. These studies are crucial for understanding the environmental fate and effects of such compounds and their degradation pathways. The research by Liu and Avendaño (2013) offers insights into the microbial degradation mechanisms and potential environmental impacts of fluorinated chemicals, which can be analogous to understanding the fate of N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide (Liu & Avendaño, 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of related fluorinated biphenyls, as studied by Qiu et al. (2009), reflect on the methodologies and challenges in synthesizing complex fluorinated compounds. This research can shed light on the synthetic routes that might be applicable or pose challenges in the synthesis of N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide (Qiu et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on fluorophoric platforms, as reviewed by Roy (2021), highlights the potential of fluorinated compounds in analytical chemistry and biosensing applications. Such applications are indicative of the potential utility of fluorinated pyrimidines in creating sensitive and selective sensors for various analytes (Roy, 2021).
Environmental and Health Implications
The review by Hamid et al. (2018) on the fate and transformation of per- and polyfluoroalkyl substances in landfills provides critical insights into the environmental persistence and potential health risks associated with fluorinated compounds. Such research is essential for assessing the environmental impact and safety considerations of using and disposing of compounds like N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide (Hamid et al., 2018).
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-12(2)16-15(6-5-11-23)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)26(4,24)25/h5-12H,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOWKOQKFRKJB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468826 |
Source


|
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide | |
CAS RN |
890028-66-7 |
Source


|
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
